methyl coenzyme M

Übersicht

Beschreibung

Methyl coenzyme M is a central compound in the metabolism of archaeal methanogens and certain bacteria. It plays a crucial role in the process of methanogenesis, where it acts as a methyl donor in the final step of methane production. This compound is also involved in the anaerobic oxidation of methane, making it essential for both methane production and consumption in anoxic environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl coenzyme M can be synthesized through the reaction of coenzyme M with methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the thiol group of coenzyme M, allowing it to react with methyl iodide to form this compound .

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up for industrial purposes, involving the same basic principles of thiol deprotonation and methylation .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl coenzyme M undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides or sulfonates.

Reduction: It can be reduced back to coenzyme M.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as dithiothreitol can be used.

Substitution: Various nucleophiles can be used to substitute the methyl group.

Major Products Formed

Oxidation: Disulfides and sulfonates.

Reduction: Coenzyme M.

Substitution: Various substituted coenzyme M derivatives.

Wissenschaftliche Forschungsanwendungen

Role in Methanogenesis

Methanogenesis Process

Methyl-CoM is a substrate for methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis, converting methyl-CoM and coenzyme B into methane and a heterodisulfide. This reaction is vital for the global carbon cycle, as it contributes significantly to methane production in anaerobic environments such as wetlands and rice paddies .

Biological Methane Production

The enzyme MCR is essential for the survival of methanogenic archaea, enabling them to thrive in extreme environments. The understanding of methyl-CoM's role in these processes can inform strategies to enhance methane production for bioenergy applications .

Environmental Applications

Methane Emission Control

Research on methyl-CoM has implications for environmental management, particularly in reducing methane emissions from agricultural practices. By targeting the metabolic pathways involving methyl-CoM, it may be possible to develop interventions that mitigate greenhouse gas emissions from livestock and rice cultivation .

Anaerobic Oxidation of Methane

In addition to its role in methanogenesis, methyl-CoM is also involved in the anaerobic oxidation of methane (AOM). This process is crucial for controlling methane levels in marine sediments and other anaerobic environments. Understanding the mechanisms of AOM can lead to better management practices for ecosystems impacted by methane emissions .

Biotechnological Innovations

Bioenergy Production

The study of methyl-CoM and MCR has potential applications in bioenergy production. By harnessing methanogenic pathways, researchers are exploring ways to convert organic waste into biogas through anaerobic digestion processes that utilize methyl-CoM as a key intermediate .

Genetic Engineering

Advancements in genetic engineering techniques allow for the manipulation of methyl-CoM pathways in microorganisms. This could lead to enhanced strains capable of more efficient methane production or even the development of microbial systems that can convert CO2 into methane using methyl-CoM as a substrate .

Case Studies and Research Findings

Wirkmechanismus

Methyl coenzyme M exerts its effects through the enzyme this compound reductase. This enzyme catalyzes the reaction of this compound with coenzyme B to produce methane and a heterodisulfide. The reaction involves the cleavage of the carbon-sulfur bond in this compound, facilitated by the unique cofactor F430 present in the active site of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coenzyme M: The precursor to methyl coenzyme M, involved in similar metabolic pathways.

Coenzyme B: Works in conjunction with this compound in methanogenesis.

3-Nitrooxypropanol: An inhibitor of methanogenesis that targets the same enzyme, this compound reductase

Uniqueness

This compound is unique due to its specific role as a methyl donor in the final step of methanogenesis and its involvement in both methane production and anaerobic oxidation. Its interaction with the unique cofactor F430 and the enzyme this compound reductase sets it apart from other similar compounds .

Biologische Aktivität

Methyl coenzyme M (methyl-CoM) is a key compound in the anaerobic metabolism of methane, particularly in methanogenic archaea. This article delves into its biological activity, focusing on its role in methanogenesis and the enzymatic processes that involve methyl-CoM, primarily through the action of methyl-coenzyme M reductase (MCR).

Overview of Methyl-Coenzyme M

Methyl-CoM is a thioether compound that plays a crucial role as a substrate in the methanogenic pathway. It is formed from the methylation of coenzyme M (CoM) and is involved in the final step of methane production. The enzymatic conversion of methyl-CoM to methane and heterodisulfide is catalyzed by MCR, which is unique to methanogenic and methanotrophic archaea.

Enzymatic Mechanism

The enzymatic activity of MCR involves several key steps and mechanisms:

- Substrate Binding : Methyl-CoM binds to the active site of MCR, where it is positioned near a nickel atom in coenzyme F430, an essential cofactor for the enzyme.

- Reaction Mechanisms : Three proposed mechanisms describe how methyl-CoM is converted to methane:

Post-Translational Modifications (PTMs)

Recent studies have highlighted the importance of post-translational modifications in regulating MCR activity. These modifications can significantly influence enzyme stability and function. For example:

- Histidine and Arginine Methylation : These PTMs are thought to play roles in enzyme catalysis and stability. Specific studies have shown that arginine methylation at the active site can affect thermal stability and growth under stress conditions .

Case Studies

Several case studies have explored the biological activity of methyl-CoM and its implications for microbial metabolism:

- Methanosarcina acetivorans : This organism produces more MCR than needed for optimal growth, indicating a regulatory mechanism that ensures sufficient enzyme availability for efficient methanogenesis .

- Growth Phase Dependency : Research has shown that the activity of MCR varies with the growth phase of methanogens. For instance, Methanosarcina acetivorans exhibits peak MCR activity during mid-growth phases, highlighting how metabolic demands change over time .

Research Findings

Recent findings have provided insights into factors affecting methyl-CoM's biological activity:

- Cofactor Influence : The presence of cobalamin (vitamin B12) has been shown to enhance MCR activity when present at optimal concentrations. However, excessive amounts can inhibit enzyme function .

- Substrate Specificity : Studies indicate that while MCR primarily acts on methyl-CoM, it also exhibits limited activity towards ethyl-CoM, with significant variations observed across different methanogenic species .

Data Summary

The following table summarizes key aspects of methyl-CoM's biological activity based on recent research findings:

| Parameter | Observation |

|---|---|

| Enzyme | Methyl-coenzyme M reductase (MCR) |

| Key Cofactor | Coenzyme F430 |

| Post-Translational Mods | Histidine and arginine methylation |

| Optimal Growth Phase | Mid-growth phase for maximum enzyme activity |

| Cofactor Concentration | Low concentrations enhance activity; high inhibits |

| Substrate Specificity | High for methyl-CoM; limited for ethyl-CoM |

Eigenschaften

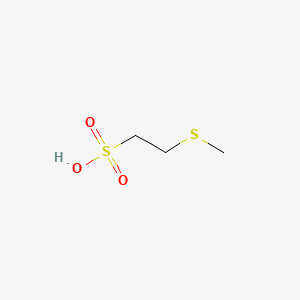

IUPAC Name |

2-methylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRHOCVEPGURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201717 | |

| Record name | Methyl coenzyme M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53501-90-9 | |

| Record name | 2-(Methylthio)ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53501-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coenzyme M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053501909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coenzyme M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.